molecular formula C17H13Cl2N3O B3002629 1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 320422-19-3

1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]

Cat. No. B3002629
CAS RN: 320422-19-3
M. Wt: 346.21
InChI Key: BQFKIKSDWCYOPQ-LTGZKZEYSA-N
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Description

“1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” is a chemical compound with the IUPAC name 1-allyl-1H-indole-2,3-dione . It has a molecular weight of 187.2 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes compounds like “1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]”, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The InChI code for “1-allyl-1H-indole-2,3-dione” is 1S/C11H9NO2/c1-2-7-12-9-6-4-3-5-8 (9)10 (13)11 (12)14/h2-6H,1,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These processes are ideal within one-pot, multicomponent reaction cascades .


Physical And Chemical Properties Analysis

The compound “1-allyl-1H-indole-2,3-dione” has a melting point of 87-90°C and a boiling point of 145°C/1mmHg . It is solid in its physical form .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a crucial role in cell biology and have shown various biologically vital properties .

Antimicrobial Activity

Indole derivatives have also been used in the treatment of various microbial infections . Their antimicrobial properties make them useful in combating a range of bacterial and fungal diseases .

Treatment of Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, certain derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases, including arthritis and inflammatory bowel disease .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activities . They can help protect the body from damage caused by harmful free radicals .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels and improve insulin sensitivity .

Antimalarial Activity

Indole derivatives have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .

properties

IUPAC Name

3-[(3,4-dichlorophenyl)diazenyl]-1-prop-2-enylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c1-2-9-22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)10-11/h2-8,10,23H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGJTRGXBAPYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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